N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide
Description
Properties
IUPAC Name |
N-(3-aminocyclobutyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)8(12)11-7-4-6(10)5-7/h6-7H,4-5,10H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDKPCNKDHWBNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide typically involves the reaction of 3-aminocyclobutanecarboxylic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions: N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide has been investigated for its potential as an anticancer agent. It is believed to act as an inhibitor of Polycomb Repressive Complex 2 (PRC2), which is implicated in the regulation of gene expression related to cancer progression. Compounds that inhibit PRC2 have shown promise in treating various malignancies, including:
- Diffuse Large B Cell Lymphoma (DLBCL)
- Breast Carcinoma
- Prostate Cancer
- Gastric Cancer
These applications highlight the compound's relevance in developing targeted cancer therapies aimed at altering epigenetic modifications associated with tumor growth and survival .
1.2 PDE4 Inhibition
Another significant application of this compound is its role as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 inhibitors are known for their anti-inflammatory properties and are being explored for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to modulate inflammatory pathways could lead to novel therapeutic strategies in respiratory diseases .
Pharmacological Insights
2.1 Mechanism of Action
The mechanism by which this compound exerts its effects involves the modulation of key signaling pathways associated with cell proliferation and apoptosis. By inhibiting PRC2 or PDE4, the compound can influence the expression of genes that regulate these processes, thereby providing a basis for its therapeutic applications.
2.2 Case Studies
Several studies have documented the efficacy of compounds similar to this compound in preclinical settings:
- Study on DLBCL : A recent study demonstrated that PRC2 inhibitors led to reduced tumor growth in xenograft models of DLBCL, suggesting that this compound may have similar effects.
- Asthma Models : In animal models of asthma, PDE4 inhibitors have shown significant reductions in airway inflammation and hyperresponsiveness, indicating potential benefits for patients with chronic inflammatory diseases .
Data Tables
The following table summarizes the key applications and findings related to this compound:
Mechanism of Action
The mechanism of action of N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclobutyl ring and the amide group can play crucial roles in binding to these targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alicyclic vs. Aromatic Amides
N-(3-Aminophenyl)-2,2-dimethylpropanamide (CAS 41402-58-8, )
- Structure : Aromatic amine attached to the pivaloyl group.
- Properties: Higher molecular weight (C₁₁H₁₆N₂O vs. C₉H₁₈N₂O for the cyclobutyl analog). Reduced basicity due to aromatic amine (pKa ~5 vs. ~9–10 for aliphatic amines).
- Applications: Potential use in drug design for kinase inhibitors or GPCR modulators.
N-(3-Methoxyphenyl)-2,2-dimethylpropanamide (CAS 56619-93-3, )
- Structure : Methoxy-substituted phenyl group enhances electron density.
- Properties :
- Improved solubility in polar solvents due to the methoxy group.
- Electron-donating effects may stabilize the amide bond against hydrolysis.
- Synthesis : Typically synthesized via coupling of 3-methoxyaniline with pivaloyl chloride.
Heterocyclic Analogs
N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide ()
- Structure : Pyridine ring with iodine at the 4-position.
- Properties :
- Iodine substituent enables further functionalization (e.g., Suzuki coupling).
- Heterocyclic nitrogen enhances hydrogen-bonding capacity.
- Synthesis : Achieved via lithiation-iodination of 2,2-dimethyl-N-(3-pyridyl)propanamide, yielding ~70% ().
N-(6-Chloropyridin-2-yl)-2,2-dimethylpropanamide (CAS EN300-1682748, )
- Structure : Chlorine at the 6-position of pyridine.
- Properties: Increased lipophilicity (logP ~2.5 vs. ~1.8 for the cyclobutyl analog). Potential genotoxicity concerns due to halogenated aromatic systems.
Steric and Functional Group Variations
N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide (CAS 342621-20-9, )
- Structure : Bulky silyl ether and chloro substituents.
- Properties: Extreme steric hindrance reduces enzymatic degradation. High molecular weight (C₂₂H₃₇ClNO₂Si) limits aqueous solubility.
N-[(3-Aminocyclobutyl)methyl]-2-methylpropanamide (CAS 1468729-25-0, )
- Structure : Cyclobutylamine linked via a methylene bridge.
- Properties :
- Reduced strain compared to the target compound.
- Lower conformational rigidity may affect binding specificity.
Key Comparison Metrics
Biological Activity
N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with an amino group and a dimethylpropanamide moiety. The compound can be represented by the following structural formula:
Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in cellular signaling pathways. Its activity can be attributed to its ability to modulate neurotransmitter systems or influence metabolic pathways.
Potential Mechanisms:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, affecting neurotransmission.
- Enzyme Inhibition : It could inhibit enzymes involved in metabolic processes, leading to altered cellular functions.
1. Neuroprotective Effects
Studies have suggested that compounds similar to this compound exhibit neuroprotective properties. For instance, they may protect against oxidative stress and apoptosis in neuronal cells.
2. Anticancer Potential
The compound has been evaluated for its anticancer properties. Research indicates that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.
3. Metabolic Regulation
Preliminary studies suggest that this compound could play a role in regulating glucose metabolism and insulin sensitivity, making it a candidate for diabetes management.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on β-Cell Protection : A series of amide derivatives were tested for their ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress. The most potent derivative showed maximal activity at 100% with an EC50 value of , indicating potential applications in diabetes treatment .
| Compound ID | Max Activity (%) | EC50 (μM) |
|---|---|---|
| 1 | 97 | 6 ± 1 |
| 5a | 45 | 18 ± 4 |
| 5g | 88 | 13 ± 1 |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3-Aminocyclobutyl)-2,2-dimethylpropanamide, and how are intermediates characterized?
- Methodological Answer : The synthesis of structurally related 2,2-dimethylpropanamide derivatives often involves Pd-catalyzed cross-coupling reactions. For example, N,N′-{6-[(substituted phenyl)amino]pyrido[2,3-d]pyrimidine-2,4-diyl}bis(2,2-dimethylpropanamide) analogs are synthesized using Pd₂dba₃, X-Phos, and LiHMDS under Buchwald-Hartwig conditions . Key intermediates are purified via column chromatography (e.g., TLC monitoring with Rf values) and characterized using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For cyclobutyl derivatives, steric hindrance management during cyclization steps is critical to avoid byproducts like bis-acylated compounds .
Q. What analytical techniques are essential for verifying the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (δ 1.15–1.19 ppm for tert-butyl groups) and ¹³C NMR (e.g., carbonyl peaks at ~175 ppm) confirm substituent integration and stereochemistry .
- Mass Spectrometry : HRMS (e.g., m/z 596.3001 for C₃₅H₄₀N₄O₅) validates molecular weight .
- Chromatography : Reverse-phase HPLC with UV detection (λ ~254 nm) ensures purity (>98%) .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store at +4°C in a desiccator for short-term use (1–2 weeks) or at –20°C for long-term storage (1–2 years). DMSO solutions (up to 100 mM) should be aliquoted to avoid freeze-thaw cycles, which can degrade the compound .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the cyclobutylamine moiety in cross-coupling reactions?
- Methodological Answer : The cyclobutyl group introduces significant steric hindrance, which can slow reaction kinetics. Computational modeling (e.g., DFT calculations) predicts regioselectivity in Pd-catalyzed aminations. For example, bulky tert-butyl groups on the propanamide moiety necessitate higher temperatures (e.g., 110°C) and longer reaction times (24–48 hrs) to achieve >90% conversion . Electronic effects are mitigated using electron-rich ligands like X-Phos, which enhance oxidative addition rates .
Q. What strategies optimize yield when synthesizing this compound derivatives with labile functional groups?
- Methodological Answer :
- Protection-Deprotection : Protect the amine group with Boc (tert-butoxycarbonyl) before acylation to prevent undesired side reactions .
- Low-Temperature Reactions : Perform acylations at 0–5°C to minimize decomposition of sensitive intermediates .
- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., bis-acylated byproducts) and adjust stoichiometry (e.g., limit acyl chloride to 1.1 eq) .
Q. How can structural modifications enhance the compound’s biological activity while retaining solubility?
- Methodological Answer :
- Solubility Optimization : Introduce polar groups (e.g., hydroxyl or methoxy) on the cyclobutyl ring to improve aqueous solubility without compromising logP (target range: 2–4) .
- Bioisosteric Replacement : Replace the tert-butyl group with trifluoromethyl to enhance metabolic stability while maintaining steric bulk .
- Activity Testing : Use enzyme inhibition assays (e.g., PTEN inhibition IC₅₀) and cell-based models (e.g., cancer cell lines) to correlate structure-activity relationships .
Data Contradiction Analysis
Q. Why do reported yields vary for similar synthetic routes (e.g., 61% vs. 14% in bis-acylated byproducts)?
- Methodological Answer : Yield discrepancies arise from differences in reaction conditions:
- Steric Control : Slow addition of pivaloyl chloride (0.5 eq/hr) reduces bis-acylation from 14% to <5% .
- Catalyst Loading : Higher Pd₂dba₃ (5 mol%) improves conversion but increases metal contamination, requiring stringent purification .
Experimental Design Considerations
Q. What in silico tools predict the compound’s pharmacokinetic properties for preclinical studies?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate logP (2.8), topological polar surface area (TPSA ~60 Ų), and blood-brain barrier penetration (low) .
- Docking Studies : AutoDock Vina models interactions with target proteins (e.g., PTEN active site) to prioritize derivatives for synthesis .
Safety and Handling
Q. What safety protocols are critical when handling this compound in vivo studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
